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Compound of Interest

Compound Name:
1-[4-(1,1-

Dimethylethyl)phenyl]butanone

Cat. No.: B8310207

Get Quote

Executive Summary & Structural Rationale
1-[4-(1,1-Dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone) is

a highly versatile, lipophilic building block used extensively in the synthesis of central nervous

system (CNS) agents and second-generation antihistamines[1].

In modern drug design, the incorporation of the tert-butylphenyl moiety serves a specific

pharmacokinetic purpose. The bulky tert-butyl group provides significant lipophilicity, which

enhances cellular permeability. More importantly, it acts as a steric shield at the para-position of

the aromatic ring, effectively blocking rapid phase I metabolism (specifically para-hydroxylation)

by Cytochrome P450 enzymes. This structural strategy is foundational to the prolonged half-life

of blockbuster antihistamines like Ebastine and Terfenadine[1].

As an intermediate, the unsubstituted butyrophenone chain provides a reactive canvas. It can

be subjected to α -functionalization (e.g., halogenation) or terminal ( ω ) functionalization to

generate highly reactive electrophiles. These electrophiles are subsequently coupled with
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complex amines (such as piperidines or piperazines) to yield the final Active Pharmaceutical

Ingredients (APIs)[2].

Physicochemical Profiling
Summarizing the quantitative and structural data is critical for handling and downstream

analytical validation.

Property Value

Chemical Name 1-[4-(1,1-Dimethylethyl)phenyl]butanone

Common Synonyms
4'-tert-Butylbutyrophenone; p-tert-

butylbutyrophenone

CAS Registry Number 947-80-4

Molecular Formula C₁₄H₂₀O

Molecular Weight 204.31 g/mol

Physical Appearance Clear, colorless to pale yellow liquid

Boiling Point ~140–145 °C at 10 mmHg

Key Structural Features
p-tert-butyl group (metabolic blocker); Butyryl

chain (linker)

Synthesis Workflow & Downstream Derivatization
The following workflow illustrates the primary synthetic route to generate the intermediate via

Friedel-Crafts acylation, followed by its downstream derivatization into a reactive API precursor.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://patents.google.com/patent/US3438991A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8310207?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


tert-Butylbenzene

Friedel-Crafts Acylation
(0-5°C, DCM)

Butyryl Chloride
+ AlCl3 Catalyst

1-[4-(1,1-Dimethylethyl)phenyl]butanone
(Target Intermediate)

Alpha-Halogenation
(Br2 / AcOH)

2-Bromo Derivative
(Reactive Electrophile)

Amine Coupling
(Piperidines/Piperazines)

Novel Antihistamine /
CNS Active APIs

Click to download full resolution via product page

Synthesis workflow and downstream API derivatization of 4'-tert-butylbutyrophenone.
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Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol details the electrophilic aromatic substitution required to build the butyrophenone

core[3].

Reagents:

tert-Butylbenzene (1.0 eq)

Butyryl chloride (1.05 eq)

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Catalyst Suspension: Suspend anhydrous AlCl₃ in anhydrous DCM under a strict N₂

atmosphere. Cool the reaction flask to 0°C using an ice-salt bath.

Acylium Ion Generation: Add butyryl chloride dropwise over 30 minutes. The mixture will

transition to a homogeneous, pale-yellow solution as the reactive acylium ion complex forms.

Substrate Addition: Slowly add tert-butylbenzene dropwise, maintaining the internal

temperature strictly below 5°C.

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–

25°C) for 4 hours.

Quenching (Self-Validation): Carefully pour the reaction mixture over a vigorously stirred

mixture of crushed ice and 1M HCl. Visual cue: The violent bubbling and dissolution of the

aluminum salts into the aqueous layer indicates the successful decomposition of the product-

AlCl₃ complex.

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the

combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine.
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Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil

via vacuum distillation to yield the pure ketone.

Causality & Expert Insights:

Temperature Control: The tert-butyl group is bulky but susceptible to acid-catalyzed

dealkylation or isomerization at elevated temperatures. Keeping the initial reaction cold (0–

5°C) ensures strict para-regioselectivity (driven by steric hindrance) and prevents the loss of

the tert-butyl moiety[3].

Catalyst Stoichiometry: A stoichiometric excess of AlCl₃ (>1.0 eq) is mandatory. Unlike

Friedel-Crafts alkylation, the acylation product (a ketone) contains a Lewis basic oxygen that

tightly coordinates with AlCl₃, effectively removing the catalyst from the reaction cycle.

Protocol 2: α -Bromination for API Derivatization
To convert the inert ketone into a highly reactive electrophile for subsequent amine coupling

(e.g., with arylhydroxypiperidines)[2], an α -bromination is performed.
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Acid-catalyzed alpha-bromination mechanism of the butyrophenone intermediate.
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Reagents:

1-[4-(1,1-Dimethylethyl)phenyl]butanone (1.0 eq)

Bromine (Br₂) (1.05 eq)

Glacial Acetic Acid (Solvent)

48% Aqueous HBr (Catalyst)

Step-by-Step Methodology:

Preparation: Dissolve the ketone intermediate in glacial acetic acid at room temperature.

Enolization Initiation: Add 2–3 drops of 48% aqueous HBr. Stir for 10 minutes to promote the

formation of the enol tautomer.

Bromine Addition (Self-Validation): Dilute Br₂ in a small volume of glacial acetic acid. Add this

solution dropwise to the reaction flask. Visual cue: The reaction is self-validating. The deep

red/brown color of the Br₂ drops will rapidly dissipate (decolorize) as the bromine is

consumed by the nucleophilic enol. Do not add the next drop until the previous one has

decolorized.

Completion: Once the slight red tint persists (indicating slight excess Br₂), stir for an

additional 30 minutes.

Quenching: Pour the mixture into ice water. Add a 10% aqueous solution of sodium

thiosulfate (Na₂S₂O₃) and stir until the mixture turns completely pale/colorless.

Isolation: Extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and

concentrate to yield 2-bromo-1-[4-(1,1-dimethylethyl)phenyl]butanone.

Causality & Expert Insights:

Acid vs. Base Catalysis: Acid catalysis (HBr/AcOH) is chosen over base catalysis because

acid-catalyzed halogenation stops at mono-halogenation. The introduction of the

electronegative bromine atom decreases the basicity of the carbonyl oxygen, making

subsequent enolization (and thus poly-halogenation) highly unfavorable.
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Thiosulfate Quench: Sodium thiosulfate safely reduces any unreacted, highly toxic

electrophilic bromine to benign bromide ions, preventing destructive oxidative side reactions

during solvent evaporation.

Analytical Validation Standards
To ensure the integrity of the self-validating protocols, the following analytical signatures must

be confirmed before proceeding to API coupling:

IR Spectroscopy (Protocol 1): Success is verified by the complete disappearance of the

butyryl chloride acyl stretch (~1800 cm⁻¹) and the emergence of a strong conjugated ketone

carbonyl stretch at ~1680 cm⁻¹.

¹H NMR (Protocol 1): The tert-butyl group will appear as a massive, sharp 9H singlet at

~1.33 ppm. The para-substituted aromatic ring will display a classic AA'BB' splitting pattern

(two distinct doublets, J ≈ 8.5 Hz) in the 7.4–7.9 ppm range.

¹H NMR (Protocol 2): The success of the α -bromination is definitively confirmed by the

chemical shift of the α -protons. In the starting material, the α -CH₂ appears as a triplet at

~2.9 ppm. In the brominated product, the single α -CH proton shifts dramatically downfield to

~5.0–5.2 ppm due to the strong deshielding effect of the adjacent halogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8310207?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

